molecular formula C23H17ClN2O B3905310 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3905310
M. Wt: 372.8 g/mol
InChI Key: VKAOFXFEHOFWCG-NTCAYCPXSA-N
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Description

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is an organic compound belonging to the class of quinazolinones This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-6-2-5-9-21(16)26-22(15-12-17-10-13-18(24)14-11-17)25-20-8-4-3-7-19(20)23(26)27/h2-15H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAOFXFEHOFWCG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of 4-chloroiodobenzene with an appropriate alkene precursor is performed.

    Addition of the 2-Methylphenyl Group: The 2-methylphenyl group can be added through a Friedel-Crafts alkylation reaction, using 2-methylbenzene and an appropriate electrophile in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
  • Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-

Uniqueness

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 2-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(1E)-2-(4-Chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one

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